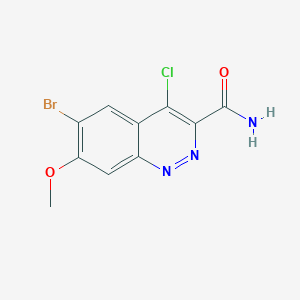![molecular formula C18H19N3OS B2877080 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 852413-77-5](/img/structure/B2877080.png)
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole derivatives are one of the important heterocyclic compounds in chemical sciences due to their well-known applications and interesting biological activity profile . They have been postulated as biologically active compounds and display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a benzimidazole derivative with another compound. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often planar. The dihedral angle between the benzimidazole plane and the benzene ring is usually small, indicating the planarity of the molecule .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
A notable study reports the synthesis of a novel series of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamides, showing significant antibacterial and antifungal activities. These compounds were tested against various bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus fumigatus and Candida albicans, demonstrating excellent activity against these microorganisms. Additionally, some compounds exhibited good cytotoxic activities, suggesting their potential in developing new therapeutic agents (Devi, Shahnaz, & Prasad, 2022).
Anticancer and Anti-inflammatory Properties
Research into benzimidazole derivatives continues to uncover their potential in various therapeutic areas, including anticancer and anti-inflammatory applications. One study synthesized derivatives with anti-inflammatory activity by using carrageenan-induced rat hind paw edema method, indicating moderate to considerable effects (Manjula, Devi, Raghunandhan, & Rao, 2011).
Crystal Structure and Chemical Properties
The crystal structures of related compounds have been analyzed to understand their molecular configurations and potential applications further. For example, a study on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate discussed the compounds' folded conformation, which is stabilized by intramolecular hydrogen bonds. This structural insight is crucial for designing drugs with specific biological activities (Subasri et al., 2016).
Synthesis and Characterization
The synthesis and characterization of these derivatives are crucial for their development as potential therapeutic agents. Studies detailing the synthesis routes, characterization by NMR, IR spectroscopy, and other analytical techniques provide a foundation for further research and development in pharmaceutical applications. For instance, the green synthesis of N-substituted benzimidazoles highlighted their promise as methicillin-resistant Staphylococcus aureus (MRSA) inhibitors, showing significant potent antibacterial activity (Chaudhari et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-3-6-14(7-4-12)10-19-17(22)11-23-18-20-15-8-5-13(2)9-16(15)21-18/h3-9H,10-11H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIRYUGRENXVGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(N2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
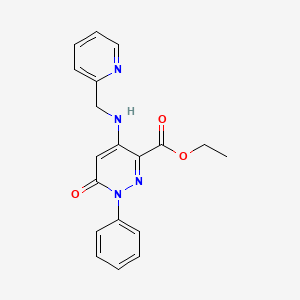
![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2876999.png)
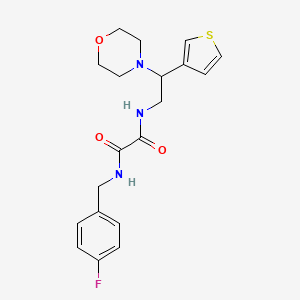
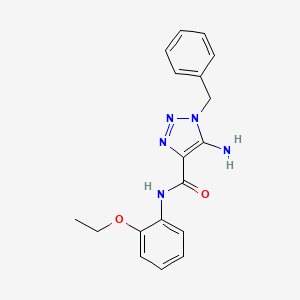
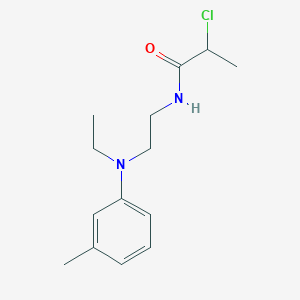

![2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2877006.png)


![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide](/img/structure/B2877012.png)
![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B2877013.png)
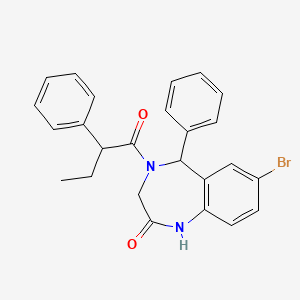
![benzyl {[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2877019.png)
